Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular weight of Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate is 226.32 g/mol . The InChI code for the compound is 1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)13-5-4-10(15)8-13/h9-10,15H,4-8H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate is a hydrophobic molecule due to the presence of the tert-butyl group. This property is useful in designing drug molecules that can efficiently pass through cell membranes. The compound also has a high boiling point .Scientific Research Applications
Synthesis of N-Heterocycles
Tert-butanesulfinamide, a compound related to tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate, is extensively used in the asymmetric synthesis of N-heterocycles like piperidines, pyrrolidines, and azetidines. These cycles are foundational structures in numerous natural products and drugs due to their stereochemical complexity and biological activity. Research has focused on developing methodologies for synthesizing these structures in a stereoselective manner, utilizing chiral sulfinamides as auxiliaries (Philip et al., 2020).
Drug Discovery Applications
The pyrrolidine ring, a core component of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate, is a versatile scaffold in drug discovery. It is employed in the development of bioactive molecules with selective target activity. This utility arises from its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. The review by Li Petri et al. highlights the significance of the pyrrolidine scaffold and its derivatives in creating compounds for treating human diseases, stressing the impact of stereoisomers and substituents' spatial orientation on biological activity (Li Petri et al., 2021).
Synthetic Routes and Intermediates
Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate's related compounds have been investigated for their roles in the synthesis of complex molecules like vandetanib, a cancer treatment drug. Studies on synthetic routes emphasize the compound's utility as an intermediate in producing more complex and commercially valuable pharmaceuticals. One research highlighted various synthetic pathways for vandetanib, underscoring the role of tert-butyl and piperidine-1-carboxylate derivatives in achieving high yields and commercial scalability (Mi, 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-pyrrolidin-1-ylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)13-6-4-5-7-13/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSWCTNNHKPDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654749 | |
Record name | tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | |
CAS RN |
1019008-21-9 | |
Record name | tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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